2-Oxopentan-3-yl acetate

Description

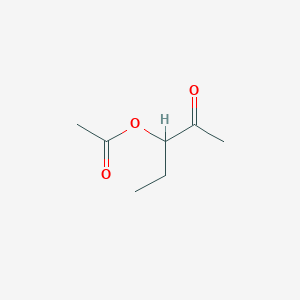

2-Oxopentan-3-yl acetate (systematic name: 3-acetoxypentan-2-one) is an organic compound featuring a pentan-3-yl backbone substituted with an acetyloxy group at position 3 and a ketone group at position 2. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol.

Properties

CAS No. |

20510-66-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-oxopentan-3-yl acetate |

InChI |

InChI=1S/C7H12O3/c1-4-7(5(2)8)10-6(3)9/h7H,4H2,1-3H3 |

InChI Key |

LQDGYMIJLPHHRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopentan-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

CH3COCH2CH2CH3+(CH3CO)2O→CH3COCH2CH2CH2OCOCH3+CH3COOH

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Oxopentan-3-yl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used in substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted acetates depending on the nucleophile used.

Scientific Research Applications

2-Oxopentan-3-yl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxopentan-3-yl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-oxopentan-3-yl acetate and related compounds:

Key Observations :

- Branching vs. Linearity : Unlike isoamyl acetate (branched 3-methylbutyl chain), this compound has a linear pentyl chain, which may affect physical properties such as boiling point and solubility .

- Macromolecular Interactions : Compounds like 2-oxoindolin-3-yl acetate demonstrate the role of fused aromatic systems in biological activity, whereas this compound’s linear structure may limit such interactions .

Physicochemical Properties (Inferred)

While specific data for this compound are unavailable in the evidence, trends from analogous compounds suggest:

- Boiling Point : Esters with linear chains (e.g., ethyl acetate: 77°C) typically have lower boiling points than branched analogs (e.g., isoamyl acetate: 142°C). The ketone group in this compound may increase intermolecular dipole interactions, raising its boiling point above linear esters .

- Solubility: The ketone group enhances polarity, likely improving solubility in polar solvents (e.g., water, ethanol) compared to non-ketone esters. For example, isoamyl acetate is sparingly soluble in water (<1 g/L), while this compound may exhibit moderate solubility .

Analytical Characterization

- X-ray Crystallography : The SHELX program suite (used for 2-oxoindolin-3-yl acetate) could determine the crystal structure of this compound, resolving bond lengths and angles critical for understanding its reactivity .

- Spectroscopy : Techniques like RIXS (resonant inelastic X-ray scattering), applied to zinc acetate in aqueous solutions, could elucidate electronic interactions between the ketone and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.